Product packaging for SMN-C3(Cat. No.:CAS No. 1449597-34-5)

SMN-C3

Cat. No.: B610888
CAS No.: 1449597-34-5
M. Wt: 416.5 g/mol
InChI Key: ZACWYYKZMLGOTG-UHFFFAOYSA-N
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Description

Contextualization of SMN-C3 within Small Molecule Modulators

This compound is characterized as a synthetic small molecule modulator. biosynth.comprobechem.commedchemexpress.comh1.conih.govsun-shinechem.com It was specifically designed through advanced chemical synthesis techniques as a targeted therapeutic agent. biosynth.com As a small molecule, this compound is capable of interacting with specific molecular targets to modulate biological pathways. biosynth.com It is recognized as an analog of risdiplam (B610492) (RG-7916), a small molecule drug candidate for SMA. nih.govpnas.orgnih.gov this compound was among the initial set of orally available compounds identified by PTC-Roche (PTC Therapeutics and Hoffmann-La Roche) that demonstrated the ability to correct the splicing of the SMN2 gene with high specificity. nih.govresearchgate.netnih.gov This positions this compound as an early and important compound in the exploration of small molecules targeting RNA splicing for therapeutic benefit. pnas.org

Significance of this compound in Therapeutic Development Research

The significance of this compound in therapeutic development research stems from its demonstrated potential to address the underlying cause of SMA, which is a deficiency in functional Survival Motor Neuron (SMN) protein. nih.govresearchgate.netmdpi.com this compound functions by modulating the splicing of the SMN2 gene, a paralog of the primary SMA-causing gene SMN1. probechem.commedchemexpress.comh1.cotargetmol.com The SMN2 gene typically produces a truncated, unstable form of the SMN protein due to the exclusion of exon 7 during splicing. mdpi.com this compound promotes the inclusion of exon 7 in the SMN2 mRNA transcript, leading to increased production of full-length, functional SMN protein. probechem.comh1.co

Research findings have highlighted this compound's ability to increase SMN protein levels in various models, including SMA patient fibroblasts and patient-derived induced pluripotent stem cells (iPSCs). nih.gov Preclinical studies utilizing SMA mouse models (such as the Δ7 model) have shown that administration of this compound can lead to increased SMN protein levels, improvement in motor function, and protection of the neuromuscular circuit. probechem.commedchemexpress.comh1.co These positive outcomes in animal models underscored the therapeutic potential of this compound and related compounds. probechem.commedchemexpress.comh1.cotargetmol.com

Overview of Research Trajectories for this compound

Research trajectories involving this compound have primarily focused on elucidating its mechanism of action and evaluating its preclinical efficacy as a splicing modulator for SMA. Much of the mechanistic understanding of how small molecules modulate SMN2 splicing has been derived from studies using this compound and its analogs. nih.govresearchgate.net Investigations have aimed to understand its specific binding interactions with SMN2 pre-mRNA and its influence on the recruitment of splicing factors. nih.govnih.govpnas.org

Studies have confirmed that this compound directly binds to an AG-rich motif (specifically, AGGAAG) located within exon 7 of the SMN2 pre-mRNA. nih.govpnas.org This binding event is proposed to induce a conformational change in the RNA structure and enhance the binding affinity of certain RNA binding proteins, such as far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP), to the SMN2 pre-mRNA complex, thereby promoting exon 7 inclusion. nih.govpnas.org

While this compound itself progressed to Phase 1 clinical trials sun-shinechem.com, its role as a research tool and a prototype compound has been significant in the development of later-stage small molecule SMN2 splicing modulators, including risdiplam, which has since received regulatory approval for SMA treatment. nih.govnih.govresearchgate.net Research has also explored the selectivity of this compound, demonstrating that while its primary target is SMN2 splicing, it can also affect the splicing or expression of a limited number of other genes. h1.conih.govnih.gov

Detailed research findings from preclinical studies in SMA mouse models illustrate the impact of this compound administration.

Table 1: Effects of this compound Treatment in Δ7 SMA Mouse Model

Outcome MeasureVehicle-Treated Δ7 Mice Phenotype (P16)High-Dose this compound Treated Δ7 Mice Phenotype (P16)Reference
Body WeightSignificantly smaller, moribundSimilar to heterozygous controls medchemexpress.comtargetmol.com
Motor BehaviorImpairedNormalized (rapid self-righting, comparable locomotor activity) medchemexpress.comtargetmol.com
Median Survival Time18 days (vehicle-treated)Dose-dependent increase (e.g., 28 days at low dose, ~90% survival beyond P65 at higher doses) medchemexpress.comtargetmol.com
Neuromuscular Junction PhenotypeImpairedImprovement nih.gov

Note: P16 refers to postnatal day 16. Δ7 mice are a severe SMA mouse model.

Studies using RNA sequencing have further detailed the splicing correction effects of this compound in SMA patient fibroblasts, showing high target specificity for SMN2 exon 7 splicing correction, although some limited off-target effects on the expression of genes like POLN and PAPD4 and splicing of genes like PDXDC1 were also observed. nih.govnih.gov

Table 2: this compound Splicing Modulation Specificity in SMA Type 1 Fibroblasts

GeneEffect of this compound TreatmentReference
SMN2High specificity splicing correction of exon 7 nih.govnih.gov
STRN3Strong magnitude of splicing change nih.gov
PDXDC2PStrong splicing changes nih.gov
PDXDC1Downregulation of entire gene (splicing not affected) nih.govnih.gov
POLNSignificantly altered expression nih.gov
PAPD4Significantly altered expression nih.gov
OtherLimited other significant changes in splicing/expression h1.conih.govnih.gov

The research trajectory of this compound underscores its foundational role in understanding and developing small molecule therapies that target RNA splicing for diseases like SMA.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N6O B610888 SMN-C3 CAS No. 1449597-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-ethylpiperidin-4-yl)-9-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c1-5-28-8-6-18(7-9-28)19-10-15(2)24-26-20(12-23(31)29(24)14-19)21-11-22-17(4)25-16(3)13-30(22)27-21/h10-14,18H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACWYYKZMLGOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C2=CN3C(=O)C=C(N=C3C(=C2)C)C4=NN5C=C(N=C(C5=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449597-34-5
Record name SMN-C3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449597345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SMN-C3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV8T2MCK57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Discovery and Development of Smn C3

Origins of SMN-C3 as a Synthetic Compound

This compound is a synthetically derived, orally active small molecule identified as a pyrido-pyrimidinone derivative. nih.gov It was discovered through a collaborative research program between PTC Therapeutics and Hoffmann-La Roche. nih.gov This effort aimed to identify novel compounds capable of modulating the splicing of the Survival Motor Neuron 2 (SMN2) gene. This compound was one of three classes of orally available compounds, alongside SMN-C1 and SMN-C2, that emerged from this initiative. nih.govmdpi.com These compounds were specifically developed to address the underlying molecular pathology of SMA by increasing the production of functional SMN protein from the SMN2 gene. mdpi.com

High-Throughput Screening and Identification Methodologies

The identification of this compound was the result of a sophisticated high-throughput screening (HTS) campaign. researchgate.netresearchgate.net This process involved the screening of a large library of small molecules to identify those with the desired biological activity. nih.gov

The screening was a cell-based phenotypic assay utilizing a human embryonic kidney cell line (HEK293H) engineered to contain an SMN2 minigene. nih.gov A key component of this system was a luciferase reporter. The system was designed so that the luciferase protein would only be expressed if the screening compound successfully promoted the inclusion of exon 7 during the splicing of the SMN2 minigene's pre-messenger RNA (pre-mRNA). nih.gov This method allowed for the rapid and efficient identification of molecules that could effectively modulate SMN2 splicing. nih.gov this compound and its analogs were identified as potent enhancers of SMN2 exon 7 inclusion through this methodology. researchgate.net

Table 1: High-Throughput Screening Details for this compound Identification

Parameter Description
Screening Type Cell-based phenotypic high-throughput screening (HTS) researchgate.net
Cell Line HEK293H (Human Embryonic Kidney) nih.gov
Genetic Construct Contained an SMN2 minigene with exons 6 to 8 nih.govnih.gov
Reporter System Luciferase reporter protein nih.gov

| Detection Method | Expression of luciferase upon successful inclusion of SMN2 exon 7 nih.gov |

Initial Rationale and Design Principles

The primary rationale for the development of this compound was to create an orally available, small-molecule therapy for Spinal Muscular Atrophy (SMA). targetmol.comsun-shinechem.com SMA is a debilitating neuromuscular disorder caused by a deficiency of the Survival Motor Neuron (SMN) protein, resulting from mutations or deletion of the SMN1 gene. researchgate.netnih.gov Humans have a nearly identical gene, SMN2, which could potentially compensate for the loss of SMN1. However, due to a single nucleotide difference, the pre-mRNA transcribed from SMN2 predominantly undergoes alternative splicing that excludes exon 7, leading to a truncated, unstable, and non-functional protein. mdpi.com

The central design principle was to identify a compound that could act as an SMN2 splicing modulator. targetmol.commedchemexpress.com The goal was to find a molecule that could correct the splicing defect of SMN2 pre-mRNA, thereby increasing the inclusion of exon 7. mdpi.comresearchgate.net This would lead to the production of more full-length, functional SMN protein. mdpi.com By increasing SMN protein levels, it was hypothesized that the degeneration of motor neurons and subsequent muscle atrophy characteristic of SMA could be mitigated. mdpi.com In vivo studies later confirmed that this compound administration led to the correction of SMN2 exon 7 splicing and an increase in SMN protein levels. nih.gov

Table 2: Research Findings on this compound's Effect

Finding Model System Outcome
Increased full-length SMN2 levels Type 1 SMA patient fibroblasts Simultaneously decreased Δ7 SMN2 levels mdpi.com
Rectified SMN2 splicing SMNΔ7 mouse model Penetrated most body tissues and corrected splicing in all cells mdpi.com
High target specificity Type 1 SMA fibroblasts Showed high specificity for SMN2 exon 7 splicing correction nih.gov

Molecular Mechanism of Action of Smn C3

Interactions with SMN2 Pre-mRNA

Mechanistic studies have revealed that SMN-C3 exerts its splicing modulatory effects through direct interactions with the SMN2 pre-mRNA. pnas.orgnih.govukolegija.ltsmanewstoday.comnih.gov These interactions occur at specific sites within exon 7, influencing the splicing machinery to favor exon 7 inclusion. oup.com

Direct Binding to AG-rich Motif (AGGAAG) within Exon 7

A key interaction site for this compound on the SMN2 pre-mRNA is an AG-rich motif, specifically the sequence AGGAAG, located within exon 7. pnas.orgnih.govukolegija.ltnih.govresearchgate.netresearchgate.net This motif is situated in the middle of exon 7. nih.govresearchgate.netresearchgate.net Chemical proteomic and genomic techniques have been employed to demonstrate this direct binding event. pnas.orgnih.govukolegija.lt The binding of this compound to this AG-rich sequence is considered crucial for the compound's potency in regulating SMN2 splicing. oup.com While essential, binding to this motif alone may not be sufficient to fully induce SMN2 exon 7 inclusion, suggesting it may function as an auxiliary binding site that facilitates ligand binding to other regions, such as the 5' splice site. oup.com

Engagement with 5' Splice Site (5'ss) of SMN2 Exon 7

In addition to the AG-rich motif, SMN-C class compounds, including this compound, have been shown to engage with the 5' splice site (5'ss) of exon 7. nih.govoup.comnih.gov This interaction involves the adenosine (B11128) residue at the last exonic position, denoted as 54A. nih.gov The interaction with the 5'ss is considered one of the two distinct binding sites for risdiplam (B610492) analogues within SMN2 exon 7. oup.com This engagement may contribute to the stabilization of the duplex formed between the 5' splice site RNA sequence and the U1 small nuclear ribonucleoprotein (U1 snRNP) RNA sequence, thereby promoting splicing initiation at this site. researchgate.net

Conformational Changes Induced in SMN2 Pre-mRNA

The binding of this compound (along with SMN-C2) to the AGGAAG motif on exon 7 has been shown to induce conformational changes in the SMN2 pre-mRNA. pnas.orgnih.govukolegija.lt These changes specifically affect two to three unpaired nucleotides located at the junction between intron 6 and exon 7. pnas.orgnih.govukolegija.lt This alteration in RNA conformation is significant as it is reported to create a new functional binding surface on the pre-mRNA. pnas.orgnih.govukolegija.lt

Modulation of Splicing Factor Recruitment

The interaction of this compound with SMN2 pre-mRNA leads to the modulation of splicing factor recruitment to the pre-mRNA complex. pnas.orgnih.govukolegija.ltresearchgate.netnih.govnih.govgenecards.orggenecards.orgcapes.gov.br By binding to the pre-mRNA, SMN-C2 and -C3 increase the affinity of certain RNA binding proteins involved in splicing. pnas.orgnih.govukolegija.ltsmanewstoday.comcapes.gov.br The binding of this compound to the AG-rich motif is proposed to be a key step in recruiting stimulatory splicing factors. nih.goviastate.edu

Recruitment of Far Upstream Element Binding Protein 1 (FUBP1)

This compound has been proposed to facilitate the recruitment of the splicing factor Far Upstream Element Binding Protein 1 (FUBP1) to the SMN2 pre-mRNA. nih.govresearchgate.netresearchgate.netiastate.edu The binding of SMN-C2/C3 to the pre-mRNA complex increases the affinity of FUBP1 for this complex. pnas.orgnih.govukolegija.ltsmanewstoday.comcapes.gov.br This increased recruitment and binding of FUBP1 to the SMN-C2/C3–SMN2 pre-mRNA complex is understood to enhance the correct splicing of SMN2, promoting exon 7 inclusion. pnas.orgnih.govukolegija.lt Experimental data, such as the depletion of FUBP1, has demonstrated a reduction in the effect of this compound on SMN2 exon 7 splicing, supporting the role of FUBP1 recruitment in the mechanism of action. nih.gov

Recruitment of KH-type Splicing Regulatory Protein (KHSRP)

Similarly, this compound is proposed to recruit KH-type Splicing Regulatory Protein (KHSRP), a homolog of FUBP1, to the SMN2 pre-mRNA. nih.govresearchgate.netresearchgate.netiastate.edu The binding of SMN-C2/C3 to the pre-mRNA complex leads to an increased affinity of KHSRP for the complex. pnas.orgnih.govukolegija.ltsmanewstoday.comcapes.gov.br The enhanced binding of KHSRP to the SMN-C2/C3–SMN2 pre-mRNA complex contributes to the increased efficiency of SMN2 splicing and exon 7 inclusion. pnas.orgnih.govukolegija.lt Studies involving the depletion of KHSRP have also shown a diminished effect of this compound on SMN2 exon 7 splicing, further supporting its role in the mechanism. nih.gov

NameIdentifier TypeIdentifier
This compoundPubChem CID89741632
Far Upstream Element Binding Protein 1NCBI Gene ID8880
KH-type Splicing Regulatory ProteinNCBI Gene ID8570

Impact on U1 Small Nuclear Ribonucleoprotein (snRNP) Interaction

Beyond interactions with protein factors, SMN-C class compounds also influence the interaction of the splicing machinery with the SMN2 pre-mRNA, particularly involving the U1 small nuclear Ribonucleoprotein (snRNP). These compounds have been shown to interact with the 5′ splice site (5′ss) of exon 7. nih.gov

Studies involving the analog SMN-C5 have proposed that it directly binds to the adenosine residue at position 54 (54A) at the 5′ss of exon 7, thereby promoting the recruitment of U1 snRNP to this site. nih.govbiologists.com This interaction is thought to strengthen the RNA duplex formed between U1 snRNA and the 5′ss of exon 7. iastate.edu The stabilization of this interaction at the 5′ss is considered a driving force behind the promotion of exon 7 inclusion during the splicing process. researchgate.net The broader class of molecules including risdiplam and related compounds are believed to restore exon 7 splicing, at least in part, by increasing the interaction between U1 snRNP and the weak 5′ss of exon 7. researchgate.net

Specificity and Selectivity in RNA Splicing Modulation

A notable characteristic of this compound is its high degree of specificity in modulating RNA splicing. While it primarily targets SMN2 exon 7, its effects are not entirely limited to this single splicing event.

Primary Target Specificity for SMN2 Exon 7 Splicing

This compound is recognized as a selective small molecule modifier of SMN2 splicing, specifically promoting the inclusion of exon 7 to increase the production of full-length SMN2 messenger RNA. probechem.com The direct binding of this compound to the AGGAAG motif within SMN2 exon 7 is fundamental to this primary target specificity. pnas.orgnih.gov This interaction effectively biases the splicing machinery towards the inclusion of exon 7, counteracting the natural propensity for exon 7 skipping in SMN2 transcripts, which is largely due to a critical C-to-T substitution at position +6 within exon 7 compared to SMN1. nih.govwikipedia.orgnih.gov Despite the presence of similar AGGAAG motifs in other genes, this compound exhibits remarkable selectivity for SMN2. pnas.org This high specificity is likely conferred by the combined effects of this compound binding to the AGGAAG motif and the subsequent influence on the binding of splicing factors like hnRNP G, FUBP1, and KHSRP. pnas.org Furthermore, the interaction of SMN-C type compounds with both the exonic splicing enhancer 2 (ESE2) region containing the AGGAAG motif and the 5′ss contributes to their high selectivity for SMN2 and certain other pre-mRNAs over the vast majority of other genes. researchgate.net

Analysis of Off-Target Splicing Events

While this compound demonstrates high specificity for SMN2 exon 7 splicing correction, comprehensive analyses have revealed that it can influence the splicing of a limited number of other genes, albeit to a lesser extent. nih.govh1.coresearchgate.net RNA sequencing studies conducted using SMA patient fibroblasts treated with this compound have identified these limited off-target effects. nih.govh1.co Despite these findings, this compound is considered highly selective, affecting the processing and abundance of very few other transcripts compared to its potent effect on SMN2. h1.co

Among the genes identified as being affected by this compound, STRN3 (Striatin 3) is consistently noted. This compound has been documented to selectively regulate the splicing of SMN2 along with a small number of other genes, including STRN3. pnas.org STRN3 is one of the genes that show significant changes in splicing patterns upon treatment with this compound or related compounds. iastate.eduresearchgate.net The proposed mechanism involving the interaction of SMN-C type compounds with both the ESE2 and the 5′ss is suggested to contribute to the observed high selectivity for both SMN2 and STRN3 pre-mRNAs. researchgate.net

Another gene identified as being subject to off-target splicing modulation by this compound is PDXDC1 (Pyridoxal-dependent Decarboxylase Domain Containing 1). Studies have shown that this compound promoted the inclusion of several exons within the mRNAs generated from the PDXDC1 gene. nih.govresearchgate.net PDXDC1 is a gene that has been associated with an increased risk for brain cancer. nih.govresearchgate.net While the effect on PDXDC1 splicing is considered an off-target event, it is part of the limited set of such events observed with this compound. Research into related compounds suggests that while high concentrations can lead to more severe transcriptome-wide perturbations, lower concentrations can achieve suboptimal SMN2 exon 7 correction while minimizing off-target effects, including those on PDXDC1. nih.gov

Compound/Protein/Gene NameIdentifier TypeIdentifier(s)
This compoundPubChem CID71740835
CAS Registry Number1449597-34-5 medkoo.combiosynth.com
Heterogeneous Nuclear Ribonucleoprotein G (hnRNP G)UniProt (Human)P51149 (RBMX)
U1 Small Nuclear Ribonucleoprotein (snRNP) (U1 snRNA component)Rfam IDRF00003 wikipedia.org
U1 Small Nuclear Ribonucleoprotein (snRNP) (U1-70K protein)UniProt (Human)P08578 (SNRNP70)
U1 Small Nuclear Ribonucleoprotein (snRNP) (U1-A protein)UniProt (Human)P09651 (SNRPA)
U1 Small Nuclear Ribonucleoprotein (snRNP) (U1-C protein)UniProt (Human)P10836 (SNRPC)
Survival of Motor Neuron 2 (SMN2)NCBI Gene ID (Human)6607 nih.govgenecards.org
Ensembl ID (Human)ENSG00000205571 wikipedia.orggenecards.orgensembl.org
HGNC ID11118 nih.govgenecards.orgloinc.org
UniProt (Human, Protein)Q16637 genecards.orgensembl.org
Striatin 3 (STRN3)NCBI Gene ID (Human)29966 genecards.orgnih.gov
Ensembl ID (Human)ENSG00000196792 genecards.org
HGNC ID15720 genecards.orgpharmgkb.org
UniProt (Human, Protein)Q13033 genecards.org
Pyridoxal-dependent Decarboxylase Domain Containing 1 (PDXDC1)NCBI Gene ID (Human)23042 genecards.orgnih.govgenenames.org
Ensembl ID (Human)ENSG00000179889 genecards.orgbgee.org
HGNC ID28995 genecards.orggenenames.orgbgee.org
UniProt (Human, Protein)Q6P996 genecards.orggenenames.org

Data Table: Effect of this compound on Splicing Inclusion of SMN2 Exon 7 and Select Off-Target Exons (Illustrative based on search findings)

GeneExonEffect of this compound Treatment on Exon InclusionNotesSource (Illustrative based on search findings)
SMN2Exon 7Increased InclusionPrimary target; leads to increased full-length SMN protein. nih.govh1.coresearchgate.net
STRN3VariousAffected SplicingIdentified as an off-target gene with altered splicing. pnas.orgiastate.eduresearchgate.net
PDXDC1VariousIncreased Inclusion of Several ExonsIdentified as an off-target gene with altered splicing; associated with brain cancer risk. nih.govresearchgate.net
Other (Limited)VariousChanges in Splicing/ExpressionA small number of other genes show significant changes. nih.govh1.coresearchgate.net
Changes in DNA Polymerase N (POLN) and PAP-associated Domain Containing 4 Protein (PAPD4) Expression

Studies utilizing RNA sequencing (RNA-seq) on type 1 Spinal Muscular Atrophy (SMA) fibroblasts treated with this compound have demonstrated significant alterations in the expression levels of several genes, including DNA Polymerase N (POLN) and PAP-associated Domain Containing 4 Protein (PAPD4). genecards.orgabbexa.com These changes represent some of the limited off-target effects observed with the compound. genecards.org

Specifically, research indicates that treatment with this compound leads to the up-regulation of POLN expression. udel.edu POLN is characterized as a low-fidelity DNA polymerase involved in DNA repair and homologous recombination processes. udel.edu Conversely, PAPD4 expression has been shown to be down-regulated following this compound treatment. udel.edu These findings regarding the altered expression of POLN and PAPD4 in SMA fibroblasts upon this compound treatment have been consistently noted in research assessing the compound's effects. genecards.orgabbexa.comuniprot.org

Modulation of Forkhead Box Protein M1 (FOXM1) Splicing

Beyond its intended effect on SMN2 splicing, this compound has also been found to modulate the splicing of other transcripts, including that of Forkhead Box Protein M1 (FOXM1). genecards.orguniprot.orggenome.jpbosterbio.com Analyses have indicated that this compound treatment induces splicing events in genes such as FOXM1. genecards.org For instance, an additional 5' splice site within exon 9 of FOXM1 has been noted in the context of this compound treatment. genecards.orggeneontology.org

FOXM1 is recognized as one of the genes whose splicing is sensitive to modulation by compounds like risdiplam, an analog of this compound. uniprot.orggenome.jpbosterbio.com While structurally similar compounds like TEC-1 have been shown to not strongly affect FOXM1 splicing, the impact of this compound on FOXM1 splicing has been observed in studies comparing the off-target profiles of different SMN2 splicing modulators. genome.jpbosterbio.com

Preclinical Research Applications and Findings for Smn C3

In Vitro Research Methodologies and Cellular Models

In vitro studies have utilized various cell lines and primary cells to evaluate the cellular effects of SMN-C3, particularly its ability to modulate SMN2 splicing and increase SMN protein levels.

Human Embryonic Kidney (HEK293H/HEK293T) Cell Line Studies

HEK293 cell lines, including HEK293H and HEK293T, have been employed in studies investigating the mechanism of action of this compound. These cells can be used to assess the compound's impact on SMN2 splicing and subsequent SMN protein production in a controlled cellular environment. While specific detailed findings for this compound in HEK293H/HEK293T cells are not extensively detailed in the provided context, these cell lines are commonly used in initial assessments of splicing modifiers. mdpi.comnih.govbiosynth.com

Spinal Muscular Atrophy Patient-Derived Fibroblast Models

Fibroblasts derived from patients with Type 1 SMA have been a key in vitro model for evaluating this compound. Studies have shown that this compound can increase full-length SMN2 levels and simultaneously decrease the Δ7 SMN2 levels in these fibroblasts. mdpi.comnih.gov RNA sequencing analysis of Type 1 SMA fibroblasts treated with this compound revealed high target specificity for SMN2 exon 7 splicing correction. nih.gov However, limited off-target effects were also observed, with altered expression of certain genes. nih.gov this compound has been reported to increase average SMN protein levels in SMA patient fibroblasts. nih.govoup.com

Induced Pluripotent Stem Cell (iPSC)-Derived Motor Neuron Models

Induced pluripotent stem cell (iPSC)-derived motor neurons from SMA patients represent a more disease-relevant cellular model. This compound has been used as a positive control compound in high-throughput screening assays utilizing SMA patient iPSC-derived motor neurons with an SMN-NanoLuciferase (NLuc) reporter. brainxell.combrainxell.com Treatment with this compound (1 µM) increased luminescence, indicating an increase in SMN-NLuc protein levels, by 30% in these cells. brainxell.combrainxell.com The kinetics of SMN expression change after this compound treatment in this model have also been studied. brainxell.combrainxell.com Studies have shown that this compound increases average SMN in treated wells of SMA type II motor neuron cultures. nih.gov

Mouse Embryonic Fibroblast and Myoblast Assays

Mouse embryonic fibroblasts and myoblasts have also been utilized in preclinical research on this compound. While the provided context does not offer specific detailed findings for this compound in these particular mouse cell types, mouse models are widely used in SMA research, and cellular assays derived from these models can provide insights into the compound's effects on SMN expression and cellular function.

In Vivo Research Models and Phenotypic Assessments

In vivo studies using SMA mouse models are crucial for evaluating the systemic effects of this compound and its impact on disease progression and phenotypic outcomes.

Severe Spinal Muscular Atrophy Mouse Models (SMA Δ7 Model, 5058 Model)

Severe SMA mouse models, such as the SMA Δ7 model and the 5058 model, are commonly used to assess the efficacy of potential SMA therapeutics. nih.govnih.govjax.org

In the SMA Δ7 model, which typically has a median survival of 12-13 days, this compound treatment has demonstrated significant improvements. medchemexpress.comnih.gov A suboptimal dose of this compound in Δ7 mice can induce a milder SMA phenotype with a median lifespan of 28 days. nih.govresearchgate.netlife-science-alliance.org Higher doses have shown even greater effects on survival. medchemexpress.com At P16, vehicle-treated Δ7 mice are significantly smaller and appear moribund, whereas high-dose this compound treated mice show a phenotype similar to heterozygous controls, including dose-dependent body weight gain. medchemexpress.com this compound treatment has also been shown to normalize the motor behavior of Δ7 mice, improving their righting reflex and locomotor activity. medchemexpress.com Furthermore, this compound treatment has been shown to increase SMN protein expression, mitigate spinal motor neuron loss, neuromuscular junction (NMJ) denervation, and muscle atrophy in a dose-dependent manner in the Δ7 model. nih.govoup.com At PND28, Δ7 mice treated with a suboptimal dose of this compound expressed significantly lower levels of SMN protein in the brain and muscle compared to those treated with a high dose. oup.com Treatment with a high dose of this compound was fully effective in preventing disease progression. oup.com In adult Δ7 mice treated with a suboptimal dose, synaptic inputs onto motor neurons were reduced compared to non-SMA controls. oup.com Increasing the dose of this compound after symptom onset in young adult SMA mice provided measurable benefit. oup.com

In the 5058 SMA mouse model, which can exhibit a varied phenotype ranging to severe, this compound has also been investigated. jax.org An in vivo test of an analog's efficacy in homozygous 5058 SMA mice resulted in a 100% increase in median survival, a slight increase in SMN protein in the spinal cord, and improvements in muscle and neuron pathology. nih.gov While the provided context doesn't offer extensive direct data on this compound in the 5058 model, this model is used alongside the Δ7 model for evaluating SMN2 splicing modifiers. nih.govlife-science-alliance.org

Studies in C/C-allele SMA mice, another model used to assess SMN2 splicing modifiers, showed that a single oral dose of this compound increased drug levels in plasma and full-length SMN2 mRNA in blood cells, peaking around 7 hours post-dose. researchgate.netresearchgate.net SMN protein expression in the brain and quadriceps measurably increased by 24 hours after a single dose. researchgate.netresearchgate.net Steady-state levels of SMN protein in the brain were reached by 10 days of daily dosing. researchgate.netresearchgate.net Oral gavage of C/C-allele mice with this compound increased SMN protein levels in all assessed tissues, including the CNS (brain and spinal cord) and periphery (gastrointestinal tissues, pancreas, and quadriceps). researchgate.net

Data Tables

Below are interactive data tables summarizing some of the key findings from preclinical studies with this compound.

In Vivo Survival Data in SMA Δ7 Mouse Model:

Treatment GroupMedian Survival (Days)
Vehicle-treated Δ7 mice18 medchemexpress.com
Low-dose this compound treated Δ7 mice28 medchemexpress.com
Higher-dose this compound treated Δ7 mice>65 (~90% survival) medchemexpress.com

In Vivo SMN Protein Levels in Δ7 Mouse Model (PND28):

TissueTreatment GroupRelative SMN Level (Arbitrary Units)
BrainΔ7 low dose this compound66.5 ± 9.5 oup.com
BrainΔ7 high dose this compound160.8 ± 10.6 oup.com
BrainNon-SMA669.1 ± 7.8 oup.com
MuscleΔ7 low dose this compound41.8 ± 6.0 oup.com
MuscleΔ7 high dose this compound80.8 ± 4.9 oup.com
MuscleNon-SMA121.2 ± 4.0 oup.com

In Vitro SMN-NLuc Luminescence in SMA iPSC-Derived Motor Neurons:

TreatmentConcentrationIncrease in Luminescence (%)
This compound1 µM30 brainxell.combrainxell.com

Mild Spinal Muscular Atrophy Mouse Models (Allele C Model, Smn2B/- Mice)

Mild SMA mouse models, such as the Allele C model (C/C-allele mice) and Smn2B/- mice, have been used to study the effects of this compound life-science-alliance.orgresearchgate.netnih.govnih.gov. The C/C-allele SMA mice, for instance, exhibit a milder phenotype with low body weight and mild motor function impairment but a normal lifespan life-science-alliance.org. Smn2B/- mice contain a mutation in the mouse Smn1 gene that affects splicing and reduces SMN1 protein levels jax.org. While Smn2B/- mice on certain backgrounds can have a short lifespan, the Smn2B/-;SMN2+/- model represents a mild SMA model with normal survival but exhibiting characteristic SMA features like reduced weight and motor weakness nih.gov.

In the C/C-allele SMA mice, a single oral dose of this compound increased full-length SMN2 mRNA in blood cells, peaking around 7 hours post-dose. SMN protein expression in the brain and quadriceps also showed measurable increases by 24 hours after a single dose researchgate.net. Daily dosing with this compound in C/C-allele mice led to steady-state levels of SMN protein in the brain by 10 days, with increases observed in various tissues, including the central nervous system (brain and spinal cord) and peripheral tissues (gastrointestinal tissues, pancreas, and quadriceps) researchgate.net.

Pharmacologically Induced Adult SMA Mouse Models

Pharmacologically induced adult SMA mouse models have been developed to evaluate therapeutic effectiveness after disease onset, mimicking the scenario in symptomatic adult SMA patients oup.com. One such model utilizes suboptimal dosing of this compound in SMNΔ7 mice to induce a milder SMA phenotype that allows survival into adulthood while exhibiting disease-relevant defects oup.comresearchgate.netlife-science-alliance.org. These mice display characteristics such as muscle atrophy and loss of synapses at the neuromuscular junction and in the spinal cord oup.com.

Therapeutic Efficacy and Outcomes in Preclinical Models

Preclinical studies with this compound have demonstrated therapeutic efficacy across multiple key areas relevant to SMA pathology.

Augmentation of Full-Length SMN2 mRNA Transcription

This compound functions as an SMN2 splicing modifier, promoting the inclusion of exon 7 during the transcription of the SMN2 gene iastate.eduprobechem.com. This correction in splicing leads to an increase in the levels of full-length SMN2 mRNA researchgate.netbiorxiv.org. Studies in SMA patient fibroblasts have shown that this compound treatment increases the level of full-length mRNA and reduces the level of mRNA lacking exon 7 in a concentration-dependent manner researchgate.net. In C/C-allele SMA mice, a single dose of this compound significantly increased full-length SMN2 mRNA in blood cells researchgate.net.

Elevation of Survival Motor Neuron (SMN) Protein Levels

A primary outcome of this compound's action is the elevation of functional SMN protein levels iastate.eduresearchgate.netwikipedia.org. By correcting the splicing of SMN2 mRNA, this compound enables the production of more full-length, stable SMN protein iastate.edunih.govresearchgate.net. Studies in SMA patient fibroblasts have shown that this compound treatment leads to a concentration-dependent increase in SMN protein abundance researchgate.net. In SMNΔ7 mice, administration of this compound resulted in an increase in SMN protein levels oup.comresearchgate.net. In pharmacologically induced mild SMA mice, low-dose this compound treatment slightly increased SMN levels, while a higher dose was fully effective in preventing disease progression oup.com. In C/C-allele SMA mice, daily dosing with this compound increased SMN protein levels in all tissues assessed, including the CNS and periphery researchgate.net.

The following table summarizes the effect of this compound on SMN protein levels in brain and muscle of Δ7 mice at PND28, treated with low (0.1 mg/kg) or high (3 mg/kg) doses, compared to non-SMA controls.

TissueGroupSMN Level (Arbitrary Units)
BrainΔ7 low dose66.5 ± 9.5 oup.com
BrainΔ7 high dose160.8 ± 10.6 oup.com
BrainNon-SMA669.1 ± 7.8 oup.com
MuscleΔ7 low dose41.8 ± 6.0 oup.com
MuscleΔ7 high dose80.8 ± 4.9 oup.com
MuscleNon-SMA121.2 ± 4.0 oup.com

Correction of SMN2 Exon 7 Splicing

The core mechanism of action for this compound is the correction of SMN2 exon 7 splicing iastate.edubiorxiv.orgnih.gov. This involves promoting the inclusion of exon 7, which is often skipped in the SMN2 gene transcript, leading to the production of a truncated, unstable SMN protein (SMNΔ7) iastate.edunih.gov. This compound has been shown to selectively correct exon 7 splicing in SMN2 pre-mRNA probechem.compnas.org. Chemical proteomic and genomic studies suggest that this compound directly binds to an AGGAAG motif on exon 7 of the SMN2 pre-mRNA and promotes a conformational change that enhances SMN2 splicing iastate.edupnas.org. This action is thought to involve the recruitment of stimulatory splicing factors such as FUBP1 and KHSRP iastate.edunih.gov. In SMA type I patient fibroblasts, this compound treatment corrects exon 7 splicing in a concentration-dependent manner researchgate.net.

Neuroprotection and Motor Neuron Health Preservation

Preclinical studies have indicated that this compound treatment can contribute to neuroprotection and the preservation of motor neuron health in SMA mouse models researchgate.netlife-science-alliance.orgbiorxiv.org. In SMNΔ7 mice, administration of this compound mitigated spinal motor neuron loss and protected the neuromuscular circuit oup.comresearchgate.net. Early treatment with this compound was found to be more effective in promoting the survival of certain motor neuron populations in SMA mice biorxiv.orgresearchgate.net. In the pharmacologically induced adult SMA model, increasing the dose of this compound postsymptomatically restored synapse numbers in the spinal cord, indicating a positive impact on the motor circuit oup.com. While this compound primarily acts by increasing SMN levels, which is crucial for motor neuron health, studies also explore combinatorial approaches where SMN induction is combined with neuroprotective strategies to enhance motor neuron survival biorxiv.orgresearchgate.net.

Improvement in Neuromuscular Junction (NMJ) Phenotype

Research has indicated that this compound treatment can lead to improvements in the neuromuscular junction (NMJ) phenotype in SMA mouse models. The NMJ is the critical synapse between motor neurons and muscle fibers, and its dysfunction and denervation are key pathological features of SMA mdpi.combiologists.com. Studies in Δ7 mice have shown that this compound treatment can mitigate NMJ denervation in a dose-dependent manner oup.comnih.gov. For instance, high-dose treatment with this compound improved the percentage of fully innervated NMJs in vulnerable muscles, such as the longissimus muscle, compared to vehicle or low-dose treatment oup.com.

Normalization of Motor Behavior and Functional Readouts

This compound treatment has demonstrated the ability to normalize motor behavior and improve functional readouts in SMA mouse models. In Δ7 mice, which exhibit severe motor deficits, this compound administration has been shown to normalize motor behavior, including the righting reflex and locomotor activity medchemexpress.comtargetmol.com. Treated mice were able to right themselves as quickly as heterozygous controls and displayed comparable levels of locomotor activity medchemexpress.comtargetmol.com. Functional assessments, such as the inverted-hang test, have also shown improvements in strength in this compound-treated Δ7 mice compared to untreated controls oup.com.

Impact on Survival and Lifespan Extension

A significant finding in preclinical studies of this compound is its impact on survival and lifespan extension in SMA mouse models. Vehicle-treated Δ7 mice typically have a very short lifespan, with a median survival of around 18 days medchemexpress.comtargetmol.com. This compound treatment has been shown to increase survival in a dose-dependent manner medchemexpress.comtargetmol.comresearchgate.net. Low-dose treatment (e.g., 0.3 mg/kg per day) extended median survival to approximately 28 days, while higher doses (e.g., 1 and 3 mg/kg per day) resulted in a substantial increase in lifespan, with approximately 90% of animals surviving beyond P65, the study completion point medchemexpress.comtargetmol.com. Continuous dosing with this compound has been shown to maintain health and improved life expectancy in these models researchgate.net.

Here is a summary of survival data from a preclinical study:

Treatment Group (Δ7 mice)Median Survival Time (Days)Percentage Survival Beyond P65
Vehicle180%
This compound (0.3 mg/kg/day)28-
This compound (1 mg/kg/day)>65~90%
This compound (3 mg/kg/day)>65~90%

Exploration of Combination Research Strategies

The potential for combining this compound with other therapeutic modalities has been explored to further enhance SMN levels and therapeutic efficacy.

Co-administration with MLN4924 for Enhanced SMN Levels

Studies have investigated the co-administration of this compound with MLN4924 (also known as pevonedistat), a NEDD8-activating enzyme inhibitor wikipedia.orgmdpi.comamericanelements.com. Research has shown that combining MLN4924 and this compound can lead to an increase in SMN protein levels that is substantially greater than the effect of either compound alone nih.gov. This suggests that the two compounds have different mechanisms of action that can synergistically contribute to increased SMN expression nih.gov.

Synergistic Mechanisms of Action with Other Therapeutic Modalities

The synergistic potential of this compound with other therapeutic approaches stems from its mechanism of action as an SMN2 splicing modulator. While this compound directly addresses the underlying genetic defect by promoting full-length SMN production, other therapies might target different aspects of SMA pathophysiology, such as neuroprotection or muscle function mdpi.comresearchgate.net. The co-administration with MLN4924 exemplifies a synergistic mechanism where this compound enhances SMN production via splicing modification, while MLN4924, through its distinct post-translational effects, further contributes to increased SMN levels nih.gov. This suggests that combining this compound with agents acting through complementary pathways could offer enhanced therapeutic benefits for SMA nih.gov.

Structure Activity Relationship Sar and Analogues of Smn C3

Comparative Analysis with SMN-C1, SMN-C2, and SMN-C5

SMN-C1, SMN-C2, and SMN-C3 represent an early series of compounds reported by PTC-Roche that demonstrated the ability to modulate SMN2 splicing with high specificity researchgate.netnih.govnih.gov. Structurally, SMN-C1 and SMN-C2 are described as coumarin (B35378) derivatives, while this compound is classified as a pyrido[1,2-a]pyrimidin-4-one arctomsci.commolnova.com. SMN-C2 and this compound have been identified as close analogues of RG-7916 (Risdiplam) fishersci.camedchemexpress.com.

Mechanistic studies have particularly focused on this compound and SMN-C5 researchgate.netnih.gov. These two compounds belong to the same chemical class and share a common pharmacophore, which contributes to their similar selectivity and specificity profiles. While SMN-C5 has been shown to recognize and interact with the interface formed between the U1 snRNP and the SMN2 exon 7 5' splice site (SS), this compound has been demonstrated to recognize an AGGAAG motif located within exon 7 of the SMN2 pre-mRNA. SMN-C2, another analogue, binds to single-stranded GA-rich RNA in a sequence-specific manner, with the minimal required binding sequence identified as GAAGGAAGG.

Comparative studies have also highlighted differences in the off-target effects among these early compounds. For instance, this compound significantly reduced the mRNA levels of galactosylceramidase (GALC) compared to the more recently developed compound TEC-1, suggesting that TEC-1 possesses improved selectivity over the SMN-C series.

Relationship to Risdiplam (B610492) (RG-7916) and Branaplam

This compound and SMN-C5 are considered chemical derivatives or close analogues of Risdiplam (RG-7916) fishersci.camedchemexpress.com. Risdiplam, a clinically approved SMN2 splicing modifier, is known to bind to two distinct sites within the SMN2 pre-mRNA: the 5' SS of intron 7 and the exonic splicing enhancer 2 (ESE2) of exon 7. This contrasts with the proposed primary binding site of this compound at the AGGAAG motif within exon 7 and SMN-C5's interaction at the U1 snRNP interface with the 5' SS.

Risdiplam and related molecules, including Branaplam, are thought to restore exon 7 splicing by enhancing the interaction between the U1 snRNP and the weak 5' SS of exon 7. The mechanism of action for Branaplam is believed to be similar to that of Risdiplam, involving the stabilization of the U1:5'ss duplex at the SMN2 exon 7 5' SS nih.gov. Despite structural differences, Risdiplam and Branaplam interact with the RNA epitope in a manner similar to SMN-C5, supporting the generalization of the 5'-splice site bulge repair mechanism.

While both Risdiplam and Branaplam are associated with significant off-target splicing effects on a limited set of genes, including STRN3, FOXM1, APLP2, MADD, and SLC25A17, they offer the advantage of body-wide distribution following oral administration. Branaplam was initially developed for SMA but has been reported to exhibit more off-target effects compared to Risdiplam. This compound has also been shown to modulate the splicing of secondary targets like FOXM1. More recent compounds, such as TEC-1, which shares structural similarities with this compound and Risdiplam, have been developed with improved selectivity profiles.

Identification of Key Structural Determinants for Activity and Specificity

The SAR studies of this compound and its analogues have been instrumental in identifying structural features critical for their activity and specificity in modulating SMN2 splicing. The observation that this compound and SMN-C5, despite some structural variations, exhibit similar selectivity and specificity is attributed to their shared chemical class and pharmacophore.

Minor alterations in the chemical structure can significantly impact binding affinity. For example, small structural perturbations, such as the addition of a methyl group that disrupts the planarity of the ligand, have been shown to result in a greater than 100-fold reduction in binding affinity. This highlights the importance of molecular planarity as a key structural determinant for the binding interaction.

The high selectivity of the SMN-C class compounds for SMN2 is not solely explained by their interaction with RNA sequences. Their interaction with a specific mRNA-protein complex is considered critical. This complex involves the ESE2 region of exon 7, an RNA helix formed by the 5' SS in intron 7 and the 5' terminus of U1 snRNA, and associated trans-acting splicing proteins.

Specific RNA binding motifs have been identified as interaction sites for these molecules. This compound directly binds to the AGGAAG motif within exon 7, inducing a conformational change in the pre-mRNA fishersci.camedchemexpress.com. SMN-C2 binds to single-stranded GA-rich RNA with a defined minimal binding sequence of GAAGGAAGG. The 5'-splice site bulge repair mechanism, observed for SMN-C5, Risdiplam, and Branaplam, involves stabilizing an unpaired adenine (B156593) nucleotide within the G-2A-1G+1U+2 motif of the 5' SS, representing a common binding mode. Furthermore, a ligand-binding pocket formed by two sequential GAAG loop-like structures has been identified for a Risdiplam analogue (SMN-C2). The binding of SMN-C2/C3 to the exon 7 AGGAAG motif and its influence on the binding of splicing regulatory proteins like hnRNP G, FUBP1, and KHSRP also contribute to their specificity fishersci.ca.

Data on the binding affinity of SMN-C2 to different RNA sequences illustrates the sequence-specific nature of its interaction:

RNA Oligo SequenceBinding Affinity (Kd)
oligo-4 (containing AGGAAG)16 ± 2 µM medchemexpress.com
oligo-7 (at 5'-ss, containing AAGGAG)46 ± 3 µM medchemexpress.com
pyrimidine-rich sequence (oligo-1)Lowest binding affinity medchemexpress.com

Comparative analysis of off-target effects provides further insight into selectivity. The normalized EC50 for GALC mRNA reduction, relative to the EC1.5x for full-length SMN2, demonstrates the improved selectivity of newer compounds like TEC-1 compared to this compound:

CompoundNormalized EC50 (GALC/FL-SMN2)
This compound4
TEC-1>61

Rational Design Considerations for Splicing Modulators

The mechanistic insights gained from studying this compound and its analogues provide a strong foundation for the rational design of next-generation SMN2 splicing modulators fishersci.ca. A key consideration is the identification of common pharmacophores that are essential for modulating 5' splice site selection.

Rational design strategies should aim to target specific RNA elements, such as the AGGAAG motif recognized by this compound, the GA-rich sequences bound by SMN-C2, or the interface between the U1 snRNP and the SMN2 exon 7 5' SS, as demonstrated by SMN-C5. Incorporating the principles of the 5'-splice site bulge repair mechanism into the design process is also crucial for developing modifiers that target A-1 bulged 5' splice sites.

Furthermore, designing molecules that effectively interact with the specific mRNA-protein complex involving the ESE2 region and the U1 snRNP complex is paramount for achieving high selectivity for SMN2 splicing. SAR studies play a vital role in this process, allowing for the design of compounds with optimized structures arctomsci.com.

Advanced Methodologies in Smn C3 Research

RNA Sequencing (RNA-Seq) for Transcriptomic Profiling

RNA Sequencing (RNA-Seq) is a powerful methodology utilized in the study of SMN-C3 to obtain a comprehensive understanding of its effects on the transcriptome. This high-throughput sequencing technique allows for the profiling of all RNA transcripts within a cell, providing insights into changes in gene expression and alternative splicing events induced by the compound.

In research involving this compound and related compounds, RNA-Seq has been employed to analyze their impact on motor neurons derived from individuals with spinal muscular atrophy (SMA). acs.org These studies have been crucial in identifying not only the intended effect on SMN2 splicing but also potential off-target effects on a global transcriptomic scale. For instance, RNA-Seq analyses have revealed that compounds in the SMN-C series can lead to a reduction in the total messenger RNA (mRNA) levels of genes such as huntingtin (HTT) and galactosylceramidase (GALC). biochips.or.kr

The data generated from RNA-Seq experiments are extensive and can reveal subtle changes in the expression of numerous genes. These findings are critical for understanding the broader biological consequences of treatment with this compound and for identifying molecular pathways that are modulated by the compound. The insights gained from transcriptomic profiling are instrumental in evaluating the specificity of this compound as a splicing modulator. acs.org

Quantitative Polymerase Chain Reaction (qPCR) for Splicing Analysis

Quantitative Polymerase Chain Reaction (qPCR) is a fundamental technique for the detailed analysis of specific RNA splicing events, and it is frequently used in the investigation of this compound. biochips.or.kr This method allows for the precise measurement of the relative abundance of different mRNA isoforms, such as the full-length SMN2 transcript (FL-SMN2) and the transcript lacking exon 7 (Δ7-SMN2).

The primary application of qPCR in this compound research is to quantify the compound's efficacy in promoting the inclusion of exon 7 in the SMN2 mRNA. By designing primers that specifically amplify either the FL-SMN2 or the Δ7-SMN2 isoform, researchers can determine the ratio of these two transcripts. An increase in the FL-SMN2 to Δ7-SMN2 ratio following treatment with this compound is a direct measure of the compound's intended splicing-modifying activity.

Beyond its primary target, qPCR is also employed to validate findings from broader transcriptomic analyses, such as those obtained from RNA-Seq. For example, if RNA-Seq data suggests that this compound affects the splicing of other genes, qPCR can be used to confirm and quantify these changes with high sensitivity and specificity. biochips.or.kr This is particularly important for assessing the selectivity of this compound and understanding its potential off-target effects. biochips.or.kr

Electrophoretic Mobility Shift Assay (EMSA) for RNA-Protein Binding

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel mobility shift assay, is a technique used to study RNA-protein interactions. researchgate.net In the context of this compound research, EMSA can be utilized to investigate how the compound influences the binding of regulatory proteins to the SMN2 pre-mRNA. nih.gov

The principle of EMSA is based on the difference in the electrophoretic mobility of a free RNA probe compared to an RNA probe that is bound to a protein. researchgate.netresearchgate.net When a protein binds to an RNA molecule, the resulting complex is larger and migrates more slowly through a non-denaturing gel, causing a "shift" in the band's position. researchgate.net

Research has shown that this compound can enhance the interaction between specific splicing factors and the SMN2 pre-mRNA. nih.gov For example, in the presence of the recombinant protein FUBP1, this compound has been observed to increase the fraction of bound RNA in a dose-dependent manner. nih.gov This suggests that this compound may facilitate the formation of a ternary complex, thereby promoting the inclusion of exon 7. EMSA is a valuable tool for dissecting the molecular mechanism by which this compound modulates splicing, providing evidence for its direct or indirect role in altering RNA-protein interactions. nih.gov

Surface Plasmon Resonance (SPR) Assays for Binding Kinetics

Surface Plasmon Resonance (SPR) is a sensitive, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. pnas.org This methodology has been applied to study the interaction of small molecules like this compound with their biological targets, such as RNA or protein complexes. springernature.comsemanticscholar.org

In the investigation of this compound and its analogs, SPR has been instrumental in demonstrating a direct interaction with specific RNA sequences. semanticscholar.org For instance, an analog of this compound, SMN-C5, was shown to bind to an immobilized fragment of SMN2 exon 7, specifically a region known as exonic splicing enhancer 2 (ESE2). semanticscholar.orgmassbio.org This direct binding is a key aspect of the compound's mechanism of action.

SPR assays provide quantitative data on the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. pnas.org The ability of SPR to provide kinetic information is a significant advantage over other methods that only provide endpoint measurements. The data from SPR experiments contribute to a detailed understanding of how this compound and related compounds recognize and interact with their RNA targets, which is crucial for the rational design of more potent and specific splicing modifiers.

CompoundTarget RNA FragmentBinding Observed
SMN-C5SMN2 exon 7 (ESE2)Yes
SMN-C5STRN3 exon 8 (putative ESE)Yes
NVS-SM1SMN2 exon 7 (ESE2)No

Chemical Proteomic and Genomic Approaches

Chemical proteomic and genomic approaches are advanced methodologies that have been pivotal in elucidating the direct molecular target of this compound and its analogs. These techniques are designed to identify the binding partners of a small molecule within the complex environment of a cell. nih.gov

One such approach involves the use of a photo-cross-linking probe, a chemically modified version of the compound of interest that can be activated by light to form a covalent bond with its target. In the case of this compound, a related compound, SMN-C2, was derivatized to create a photo-cross-linking probe. nih.gov This probe was used in pull-down experiments with cell lysates to identify the molecules that directly interact with the SMN-C class of compounds.

These chemical proteomic and genomic studies have provided compelling evidence that SMN-C2 and this compound directly bind to the SMN2 pre-mRNA. nih.gov Specifically, the binding site has been mapped to an AGGAAG motif within exon 7. nih.gov Furthermore, these approaches have helped to identify proteins, such as FUBP1 and KHSRP, whose binding to the SMN2 pre-mRNA is enhanced in the presence of this compound. nih.gov These findings have been crucial in constructing a detailed model of how this compound modulates SMN2 splicing by promoting a conformational change in the pre-mRNA that favors the binding of splicing activators. nih.gov

High-Throughput Screening (HTS) Platforms

High-Throughput Screening (HTS) platforms are a cornerstone of modern drug discovery and have been instrumental in the identification of small molecule splicing modifiers like this compound. HTS involves the automated testing of large libraries of chemical compounds to identify those that have a desired biological activity.

In the search for treatments for SMA, HTS has been employed to screen for compounds that can increase the production of full-length SMN protein from the SMN2 gene. These screens often utilize cell-based reporter systems, where, for example, a fluorescent or luminescent signal is linked to the successful inclusion of exon 7 in the SMN2 transcript. This allows for the rapid and quantitative assessment of thousands of compounds.

The discovery of the class of compounds to which this compound belongs was the result of such a screening campaign. Once initial "hits" are identified, they undergo a process of chemical optimization to improve their potency, selectivity, and pharmacokinetic properties, leading to the development of clinical candidates. HTS platforms, therefore, represent the starting point in the journey from a large chemical library to a potential therapeutic agent.

Immunocytochemistry and Immunohistochemistry for Protein Localization

Immunocytochemistry and immunohistochemistry are powerful techniques used to visualize the subcellular localization and tissue distribution of specific proteins. These methods utilize antibodies that bind to the protein of interest, which are then detected, often through fluorescence or enzymatic reactions.

In the context of research related to SMN, these techniques have been extensively used to study the localization of the SMN protein in various cell types and tissues. springernature.com Immunocytochemistry, which is performed on cultured cells, has shown that the SMN protein can be found in both the cytoplasm and the nucleus. massbio.org Within the nucleus, SMN is often concentrated in structures known as gems. massbio.org

Immunohistochemistry, which is applied to tissue sections, has revealed the distribution of SMN protein in different regions of the central nervous system, such as the cerebral cortex, cerebellum, and spinal cord. Studies have shown high levels of SMN immunoreactivity in the cell bodies and proximal dendrites of large neurons, including motor neurons. These techniques are crucial for understanding the normal cellular biology of the SMN protein and for assessing how its localization might be altered in disease states or in response to therapeutic interventions that increase its expression.

TechniqueApplicationKey Findings
ImmunocytochemistryLocalization of SMN protein in cultured cellsSMN is present in both the cytoplasm and the nucleus, often in nuclear structures called gems. massbio.org
ImmunohistochemistryDistribution of SMN protein in tissuesHigh levels of SMN are found in large neurons of the brain and spinal cord.

Luciferase Reporter Assays (e.g., SMN-NLuc) for SMN Expression

Luciferase reporter assays are a cornerstone in the high-throughput screening (HTS) for molecules that modulate the expression of the Survival of Motor Neuron (SMN) protein. These cell-based assays are engineered to produce a quantifiable light signal that directly correlates with the amount of functional SMN protein produced, providing a robust method to identify promising compounds.

A sophisticated reporter system has been developed by fusing SMN exons 6, 7, and 8, along with their intervening introns, in-frame with a luciferase gene, such as firefly luciferase or the brighter, smaller NanoLuc (NLuc). nih.govnih.gov This entire construct is placed under the control of a promoter, and a stable cell line is generated. nih.gov The design of this reporter is crucial as it mimics the alternative splicing of the SMN2 gene. When exon 7 is included in the final transcript (full-length SMN), a functional luciferase enzyme is produced, generating a strong light signal. Conversely, when exon 7 is excluded, a premature stop codon typically leads to a non-functional, truncated luciferase protein and a diminished signal.

This methodology allows researchers to screen large libraries of compounds for their ability to increase the inclusion of exon 7. The assay's robustness is enhanced by low well-to-well variation and stable luciferase expression across cell passages. nih.gov It can detect increased SMN-luciferase protein levels resulting from various mechanisms, including the stimulation of SMN2 transcription, promotion of exon 7 inclusion, or an increase in the half-life of the SMN mRNA or protein. nih.gov

To validate the results from the primary luciferase screening, quantitative reverse transcriptase PCR (qRT-PCR) is employed. nih.govresearchgate.net This technique uses specifically designed primers to differentiate and quantify the reporter-derived transcripts. For instance, one primer pair can be designed to amplify only the full-length transcripts containing exon 7, while another pair amplifies the total number of reporter transcripts (both with and without exon 7). researchgate.net This allows for a detailed analysis of how a compound, such as this compound, achieves its effect. For example, a compound that solely stimulates transcription would increase the total transcript level with a proportional rise in exon 7 inclusion, whereas a splicing modifier would specifically increase the ratio of exon 7-included transcripts to total transcripts. researchgate.net The data below illustrates how different compounds can affect transcript levels and luciferase activity.

Table 1: Illustrative qRT-PCR Analysis of SMN-Luciferase Reporter Transcripts

Compound Concentration Luciferase Activity (% Increase) Total Reporter Transcripts (% Increase) Exon 7 Included Transcripts (% Increase) Inferred Mechanism of Action
Compound A Low 50 55 52 Transcription Activation
Medium 120 115 125
High 250 260 255
Compound B Low 80 20 75 Splicing Modification
Medium 180 35 185
High 350 50 360

| LDN-75654 | High | Significant Increase | Little to no change | Significant Increase | Splicing Modification |

Note: This table is based on descriptive data from referenced studies and is for illustrative purposes. researchgate.net Compound A and B are hypothetical examples.

All-atom GaMD Simulations for Molecular Interactions

Understanding the precise molecular interactions between a small molecule like this compound and its biological targets is critical for rational drug design and optimization. All-atom Gaussian accelerated molecular dynamics (GaMD) simulations provide a powerful computational microscope to explore these interactions in atomic detail. unc.edu GaMD is an enhanced sampling technique that overcomes the limitations of classical molecular dynamics (MD) simulations, which are often restricted to observing events on nanosecond to microsecond timescales. nih.gov

The core principle of GaMD involves adding a harmonic boost potential to the system's potential energy surface. unc.edu This effectively "smooths out" the energy landscape, lowering the energy barriers that separate different conformational states of a biomolecule. By doing so, GaMD allows the simulation to explore a much wider range of molecular conformations and observe complex events, such as a drug binding to or dissociating from its target protein, within computationally accessible timescales. unc.edunih.gov

A key advantage of GaMD is that it does not require predefined reaction coordinates, enabling an unconstrained exploration of complex biological processes. unc.edu The simulations produce trajectories that can be analyzed to reveal detailed information about:

Binding Pathways: GaMD can capture the entire process of a ligand, like this compound, approaching and settling into its binding site, revealing transient intermediate states that are difficult to detect experimentally. nih.gov

Free Energy Landscapes: By reweighting the simulation data, it is possible to calculate the free energy profiles of molecular events. unc.edu This allows for the quantitative characterization of the stability of different binding poses and the identification of the most favorable binding modes.

Conformational Changes: The binding of a small molecule often induces conformational changes in the target protein or RNA. GaMD simulations can elucidate these dynamic structural adjustments, providing insights into the mechanism of action. nih.gov

In the context of this compound, which is known to be an SMN2 splicing modulator, GaMD simulations could be used to model its interaction with components of the spliceosome or specific RNA secondary structures on the SMN2 pre-mRNA. targetmol.commedchemexpress.com Such simulations could identify the specific amino acid or nucleotide residues that form critical contacts with the compound, revealing the pharmacophore responsible for its activity. This detailed understanding of molecular interactions is invaluable for designing next-generation splicing modifiers with improved potency and selectivity. researchgate.net

Table 2: Applications of GaMD in Drug Discovery

Application Description Relevance to this compound Research
Ligand Binding/Dissociation Captures the complete pathway of a drug binding to or unbinding from its target receptor. nih.gov Elucidating the precise mechanism and pathway by which this compound interacts with its target(s) in the splicing machinery.
Free Energy Calculation Quantifies the stability of different ligand binding poses and identifies low-energy conformational states. unc.edunih.gov Determining the most stable and likely binding mode of this compound to its biological target, guiding structure-based drug design.
Allosteric Modulation Elucidates how binding at one site on a protein can affect its function at a distant site. nih.gov Investigating if this compound binding induces long-range conformational changes in the spliceosome or SMN2 pre-mRNA to modulate splicing.

| Conformational Sampling | Explores a wide range of protein or RNA structures to identify functionally relevant intermediate states. nih.gov | Identifying key conformational states of the SMN2 pre-mRNA or splicing factors that are stabilized by this compound binding to promote exon 7 inclusion. |


Future Research Directions and Unanswered Questions for Smn C3

Refinement of Specificity and Minimization of Off-Target Effects

While SMN-C3 has shown high target specificity for correcting SMN2 exon 7 splicing, studies have also captured limited off-target effects. nih.gov For instance, treatment with this compound has been observed to alter the expression of genes such as DNA polymerase N (POLN) and PAP-associated domain containing 4 protein (PAPD4). nih.gov Additionally, it promoted the inclusion of several exons in mRNAs from Pyridoxal-dependent Decarboxylase Domain Containing 1 (PDXDC1), a gene associated with an increased risk for brain cancer. nih.gov Analysis of RNA sequencing data from this compound-treated SMA type I fibroblasts revealed altered splicing of 42 exons, with 6 showing a change greater than 40%. nih.gov These off-target effects included the inclusion of previously unannotated exons and, in at least one case, promoted intron retention. nih.gov Further research is needed to refine the specificity of this compound and similar compounds to minimize these off-target effects, potentially through structural modifications or the identification of more selective binding mechanisms. smanewstoday.com Understanding the sequence motifs enriched near the splice sites of affected off-target exons, such as the strong enrichment for a GA dinucleotide followed by a consensus GUAAGU 5′ss sequence observed with this compound, could guide the design of more specific molecules. nih.gov

Elucidation of Broader Transcriptomic and Proteomic Impact

Beyond the intended effect on SMN2 splicing, a more comprehensive understanding of this compound's broader impact on the transcriptome and proteome is crucial. Studies using RNA sequencing have begun to reveal the extent of off-target splicing events and gene expression changes induced by this compound. nih.govoup.com These studies have captured concentration-dependent and compound-specific changes, including aberrant expression of genes associated with DNA replication, cell cycle, RNA metabolism, cell signaling, and metabolic pathways. oup.com Both this compound and other splicing modifiers have been shown to trigger massive perturbations of splicing events, including off-target exon inclusion, exon skipping, intron retention, intron removal, and alternative splice site usage. oup.com While early studies identified significant changes in the expression of certain genes, validation of all aberrantly spliced events is still needed. oup.com Future research should aim for a more complete mapping of the transcriptomic and proteomic alterations induced by this compound across different cell types and tissues relevant to SMA pathogenesis. This will help to fully assess the potential benefits and unintended consequences of this compound treatment.

Temporal Requirements of SMN Modulation in Disease Progression

Investigating the optimal timing and duration of SMN modulation by compounds like this compound throughout disease progression is a critical area for future research. Studies in mouse models have demonstrated that this compound treatment initiated at different postnatal days can influence survival and phenotypic markers. oup.comnih.govlife-science-alliance.org For instance, daily administration of this compound at a suboptimal dose in SMNΔ7 mice induced a milder SMA phenotype with increased lifespan compared to vehicle-treated mice. oup.comnih.govlife-science-alliance.org A study also reported that changing from suboptimal to optimal dosing at a later stage (PND 32) in a pharmacologically induced mild SMNΔ7 mouse model led to increased body weight and improved phenotypic markers compared to continued suboptimal dosing. nih.govlife-science-alliance.org These findings highlight the importance of the temporal aspect of SMN restoration. Further research is needed to define the critical therapeutic windows for this compound intervention at different stages of SMA, from prenatal development through adulthood, and to understand how the duration of treatment impacts long-term outcomes and potential for disease reversal or stabilization. nih.govbiorxiv.org

Investigating this compound's Role in Other Neurodegenerative Conditions

Given that SMN is a ubiquitously expressed protein involved in various aspects of RNA metabolism, its potential role and the therapeutic applicability of this compound in neurodegenerative conditions other than SMA warrant investigation. oup.combiosynth.comnih.gov While SMA is primarily characterized by motor neuron loss due to insufficient SMN, studies have shown that SMN levels can be variable in motor neurons from individuals with other conditions, such as Amyotrophic Lateral Sclerosis (ALS), and that cells with low SMN may be more susceptible to cell death. nih.gov This raises the possibility that SMN-elevating therapeutics could be beneficial in other motor neuron diseases. nih.gov Although this compound has primarily been studied in the context of SMA, its mechanism of action, which involves modulating splicing and increasing SMN protein levels, could potentially have relevance in other diseases where SMN function is compromised or where modulating similar splicing events could be therapeutically beneficial. biosynth.com Further research is needed to explore the expression and function of SMN in other neurodegenerative disorders and to evaluate the potential therapeutic effects of this compound in relevant preclinical models.

Understanding Long-Term Effects in Preclinical Models

While preclinical studies with this compound have shown promising results in improving survival and phenotypic markers in SMA mouse models, a more thorough understanding of the long-term effects of sustained SMN modulation is necessary. oup.comlife-science-alliance.orgmedchemexpress.com Studies have demonstrated that continued dosing with this compound can maintain health and improve life expectancy in SMA mice. medchemexpress.comresearchgate.net However, questions remain regarding the potential long-term consequences of chronically elevated SMN levels, especially considering that tight regulation of SMN appears critical for proper cellular function. nih.gov Some studies in the context of gene therapy, which also aims to increase SMN expression, have highlighted the need for long-term safety research and a better understanding of potential toxicity associated with prolonged SMN overexpression, including a potential gain of toxic function in the sensorimotor circuit. researchgate.netnih.gov Future preclinical studies with this compound should focus on evaluating long-term efficacy, potential off-target effects that may emerge over time, and the impact of sustained SMN elevation on various organ systems in relevant animal models. life-science-alliance.orgresearchgate.net

Advanced Computational Modeling for Mechanism Prediction and Optimization

Advanced computational modeling techniques can play a significant role in further understanding the mechanism of action of this compound and guiding the design of optimized splicing modifiers. Computational approaches can be used to predict and analyze the interaction of small molecules like this compound with RNA structures, such as the AG-rich motif on SMN2 exon 7 to which this compound has been shown to bind. nih.govpnas.orgresearchgate.net These models can help to elucidate how this compound binding promotes conformational changes in the pre-mRNA and influences the recruitment of splicing factors like FUBP1 and KHSRP. nih.govpnas.orgresearchgate.netoup.com Integrating high-throughput screening data with advanced biochemical, structural, and computational analyses of RNA targets is crucial for accelerating the discovery and optimization of RNA-targeting therapeutics. researchgate.net Future research should leverage sophisticated computational modeling to refine predictions of this compound's binding site and its effects on RNA structure and protein interactions, as well as to design novel analogs with improved specificity and efficacy. sci-hub.se Challenges in accurately predicting RNA structure and dynamics highlight the need for continued development in this area. researchgate.net

Q & A

Q. What molecular mechanisms underlie SMN-C3's ability to modulate SMN2 splicing in spinal muscular atrophy (SMA) models?

this compound functions as a small-molecule splicing modifier that selectively binds to the SMN2 pre-mRNA-protein complex, enhancing exon 7 inclusion and increasing full-length SMN protein levels. In vitro studies using luciferase reporter assays and qRT-PCR have demonstrated dose-dependent increases in FL-SMN2 mRNA (e.g., 2.5-fold at 10 µM this compound) . In vivo, this compound administration in Δ7 SMA mice restores synaptic inputs to motor neurons and improves neuromuscular junction (NMJ) integrity, particularly when administered during early postnatal stages . Researchers should validate splicing modulation using RNA-seq or droplet digital PCR to quantify exon 7 inclusion rates.

Q. What are the standard experimental protocols for administering this compound in preclinical SMA mouse models?

Δ7 SMA mice are commonly treated with this compound via oral gavage or subcutaneous injection, with dosing regimens tailored to disease progression. A suboptimal dose (e.g., 3 mg/kg/day) administered from postnatal day 1 (PND1) to PND32 extends survival but retains synaptic defects, while switching to a higher dose (10 mg/kg/day) at PND32 improves motor function and reduces tail/eye necrosis . Key outcome measures include survival rates, body weight, NMJ histology (e.g., synaptic vesicle markers like SV2), and motor neuron counts in lumbar spinal cord sections .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across different muscle groups in SMA models?

this compound rescues synaptic defects in resilient muscles (e.g., tibialis anterior) but fails to prevent degeneration in vulnerable muscles like the longissimus, even at high doses . This discrepancy may arise from differential denervation timelines or intrinsic muscle susceptibility. To address this, researchers should combine longitudinal electromyography (EMG) with single-muscle RNA profiling to identify molecular pathways (e.g., atrophy-related genes like MuRF1) that modulate responsiveness. Additionally, time-lapsed imaging of NMJs in vivo could clarify temporal windows for therapeutic intervention .

Q. What methodologies are recommended for integrating this compound with adjuvant therapies like myostatin inhibition?

Combining this compound with myostatin inhibitors (e.g., follistatin) in adult Δ7 mice has shown additive benefits, improving muscle mass and motor function . To optimize synergy, researchers should employ factorial experimental designs, varying this compound dosage and myostatin inhibitor timing. Outcomes should be assessed via gait analysis, muscle force measurements (e.g., grip strength), and transcriptomic analysis to identify overlapping vs. distinct pathways. Power calculations (α = 0.05, β = 0.2) are critical to ensure adequate sample sizes for detecting interaction effects .

Q. What advanced pharmacokinetic approaches are used to assess this compound's CNS penetration and tissue-specific bioavailability?

this compound's CNS penetration is validated using LC-MS/MS quantification in cerebrospinal fluid (CSF) and brain homogenates, with reported brain-to-plasma ratios of ~0.5 in non-human primates . Researchers should pair pharmacokinetic (PK) studies with pharmacodynamic (PD) markers (e.g., SMN2 mRNA levels in spinal cord) to establish exposure-response relationships. Microdialysis in freely moving rodents can further characterize real-time this compound distribution across the blood-brain barrier .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable muscle responses), apply mixed-effects models to account for inter-individual variability and conduct sensitivity analyses to test robustness against outliers .
  • Experimental Design : Use stratified randomization in animal studies to balance baseline severity (e.g., litter effects in SMA mice). For longitudinal data, employ repeated-measures ANOVA or survival analysis (Kaplan-Meier curves with log-rank tests) .
  • Statistical Reporting : Adhere to the ARRIVE guidelines for preclinical studies, reporting effect sizes, confidence intervals, and exact P-values to avoid misinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.